molecular formula C32H27O2P B14898716 Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate

Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate

Cat. No.: B14898716
M. Wt: 474.5 g/mol
InChI Key: YGHUFZWRIYZUEW-UHFFFAOYSA-N
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Description

Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is an organic compound with the molecular formula C32H27O2P and a molecular weight of 474.53 g/mol . This compound is known for its complex structure, which includes a naphthalene ring, a diphenylphosphanyl group, and a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate typically involves multiple steps. One common method includes the reaction of 2-naphthalenepropanoic acid with diphenylphosphine in the presence of a catalyst to form the intermediate compound. This intermediate is then esterified using methanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphanyl group plays a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-(2-(diphenylphosphanyl)phenyl)naphthalen-2-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C32H27O2P

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 3-[3-(2-diphenylphosphanylphenyl)naphthalen-2-yl]propanoate

InChI

InChI=1S/C32H27O2P/c1-34-32(33)21-20-26-22-24-12-8-9-13-25(24)23-30(26)29-18-10-11-19-31(29)35(27-14-4-2-5-15-27)28-16-6-3-7-17-28/h2-19,22-23H,20-21H2,1H3

InChI Key

YGHUFZWRIYZUEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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